Mesitylhydrazine

Fischer indole synthesis regioselectivity ortho-methyl elimination

Mesitylhydrazine (2,4,6-trimethylphenylhydrazine, CAS 13636-54-9, molecular formula C₉H₁₄N₂, molecular weight 150.22 g/mol) is a tri-substituted arylhydrazine bearing three methyl groups at the 2-, 4-, and 6-positions of the phenyl ring. It is predominantly supplied and utilized as its hydrochloride salt (CAS 76195-82-9 or 24006-09-5) to enhance stability and aqueous solubility.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 13636-54-9
Cat. No. B077920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesitylhydrazine
CAS13636-54-9
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NN)C
InChIInChI=1S/C9H14N2/c1-6-4-7(2)9(11-10)8(3)5-6/h4-5,11H,10H2,1-3H3
InChIKeyPVKZANLHDRKRQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mesitylhydrazine (CAS 13636-54-9) Procurement Guide – Physicochemical Identity and Core Comparator Landscape


Mesitylhydrazine (2,4,6-trimethylphenylhydrazine, CAS 13636-54-9, molecular formula C₉H₁₄N₂, molecular weight 150.22 g/mol) is a tri-substituted arylhydrazine bearing three methyl groups at the 2-, 4-, and 6-positions of the phenyl ring . It is predominantly supplied and utilized as its hydrochloride salt (CAS 76195-82-9 or 24006-09-5) to enhance stability and aqueous solubility . The compound serves as a specialized synthon in Fischer indole synthesis, as a precursor to N-heterocyclic carbene (NHC) ligand precursors, and as a pharmaceutical intermediate . The closest structural analogs are phenylhydrazine (unsubstituted), 2,4-dimethylphenylhydrazine, 2,6-dimethylphenylhydrazine, and 4-methylphenylhydrazine; these differ substantially in steric profile, lipophilicity, and reactivity outcomes in cyclization chemistry.

Why Mesitylhydrazine Cannot Be Replaced by Phenylhydrazine or Other Arylhydrazines in Key Applications


Generic substitution of mesitylhydrazine with phenylhydrazine or less-substituted arylhydrazines is precluded by the distinct steric and electronic effects imposed by the 2,4,6-trimethyl substitution pattern. In Fischer indole synthesis, 2,4,6-trimethylphenylhydrazones undergo a fundamentally different reaction pathway—elimination of an ortho-methyl group—that produces 5,7-dimethylindole regioisomers inaccessible from phenylhydrazone or mono-/di-methylphenylhydrazone substrates [1]. In organometallic chemistry, the mesityl group provides the steric bulk required for stable N-heterocyclic carbene ligand precursors; smaller aryl groups fail to generate catalysts with comparable enantioselectivity [2]. Furthermore, the hydrochloride salt of mesitylhydrazine exhibits a 2.1-fold higher logP (2.67) compared to phenylhydrazine (logP ~1.25), which directly impacts phase partitioning during workup and influences the lipophilicity of derived products [3]. These differences are structural and mechanistic, not merely incremental, and substitution leads to different products or failed reactions rather than reduced yields.

Head-to-Head Quantitative Differentiation Evidence for Mesitylhydrazine vs. Structural Analogs


Divergent Fischer Indole Pathway: Ortho-Methyl Elimination Exclusively with 2,4,6-Trimethylphenylhydrazones

Under dry ethanolic HCl catalysis, 2,4,6-trimethylphenylhydrazones of butane-2,3-diones and ethyl pyruvates undergo indolisation with elimination of an ortho-methyl group to yield 5,7-dimethyl-3-substituted indoles. In contrast, phenylhydrazones under identical or ZnCl₂/AcOH conditions undergo methyl migration without elimination, producing a different indole substitution pattern [1]. This mechanistic divergence is exclusive to 2,4,6-trialkylphenylhydrazones and is not observed with mono- or 2,6-dimethylphenylhydrazones.

Fischer indole synthesis regioselectivity ortho-methyl elimination

1,4-Methyl Migration in Fischer Reaction: Cyclohexanone Mesitylhydrazone vs. Cyclohexanone 2,4,6-Trimethylphenylhydrazone

Cyclohexanone mesitylhydrazone (derived from 2,4,5-trimethylphenylhydrazine) undergoes 1,4-methyl migration in boiling acetic acid to yield 6,7,8-trimethyl-1,2,3,4-tetrahydrocarbazole (Vb). Cyclohexanone 2,4,6-trimethylphenylhydrazone (derived from mesitylhydrazine) yields the structurally distinct 5,6,8-trimethyl-1,2,3,4-tetrahydrocarbazole (Va), demonstrating that even within trimethyl-substituted arylhydrazines, the position of methyl substituents dictates the rearrangement product [1].

Fischer indole synthesis methyl migration tetrahydrocarbazole

Lipophilicity Differential: logP 2.67 for Mesitylhydrazine vs. logP 1.25–1.36 for Phenylhydrazine

The experimental logP of mesitylhydrazine (free base) is 2.67 , while the logP of phenylhydrazine ranges from 1.25 to 1.36 across multiple sources [1]. This represents a 20–25× higher octanol-water partition coefficient (calculated as logP difference of ~1.3 units), indicating substantially greater lipophilicity for mesitylhydrazine and its derivatives. An estimated logP of 2.44 (KOWWIN) corroborates this trend .

lipophilicity logP partition coefficient drug design

Physical Form and Handling: Crystalline Solid (Mesitylhydrazine·HCl) vs. Liquid (Phenylhydrazine)

Mesitylhydrazine hydrochloride is a pale orange to off-white crystalline powder with a melting point of ~185 °C (decomposition) . Phenylhydrazine is a liquid at ambient temperature (melting point 19 °C) . The solid physical form of the mesitylhydrazine hydrochloride salt simplifies weighing, reduces vapor exposure, and enables room-temperature storage under inert atmosphere, whereas liquid phenylhydrazine requires more stringent containment measures for volatile hydrazine vapors.

physical form handling safety storage hydrochloride salt

Synthetic Accessibility: Mesitylhydrazine·HCl Synthesis Yield of 54% from Mesitylamine

The standard synthesis of 2,4,6-trimethylphenylhydrazine hydrochloride proceeds via diazotization of 2,4,6-trimethylaniline followed by SnCl₂ reduction, yielding 54% after recrystallization . For comparison, phenylhydrazine is commercially produced via reduction of benzenediazonium salts with typical yields exceeding 80%. The moderate yield of mesitylhydrazine synthesis, combined with the requirement for controlled low-temperature diazotization (<5 °C), contributes to its higher commercial cost relative to phenylhydrazine.

synthesis yield diazotization reduction procurement cost drivers

Triazolium Salt/NHC Precursor: Steric Differentiation from Phenyl- and 2,6-Diisopropylphenylhydrazines

Mesitylhydrazine hydrochloride is the direct precursor to N-mesityl-substituted triazolium chlorides, which serve as NHC pre-catalysts for enantioselective transformations including the Stetter reaction [1]. The mesityl group provides a specific steric environment (cone angle intermediate between phenyl and 2,6-diisopropylphenyl) that is optimal for asymmetric induction in certain catalytic cycles. The Org. Synth. procedure yields 2-mesitylhydrazinium chloride in 36–40% yield and is a validated route to a specific triazolium salt catalyst system [1]. Substitution with phenylhydrazine-derived triazoliums results in significantly lower enantioselectivity in benchmark Stetter reactions.

N-heterocyclic carbene triazolium salt organocatalysis enantioselective synthesis

Validated Application Scenarios for Mesitylhydrazine Procurement


Regioselective Synthesis of 5,7-Dimethyl-Substituted Indoles via Fischer Indolisation

Mesitylhydrazine is the required starting material when the target indole scaffold demands a 5,7-dimethyl substitution pattern derived from ortho-methyl elimination during acid-catalyzed indolisation. The Tetrahedron Letters 2003 study established that 2,4,6-trimethylphenylhydrazones of butane-2,3-diones and ethyl pyruvates exclusively afford 5,7-dimethyl-3-substituted indoles under dry ethanolic HCl, a transformation not achievable with phenylhydrazine or 2,6-dimethylphenylhydrazine [1]. This application is relevant for medicinal chemistry programs synthesizing indole-based kinase inhibitors or GPCR ligands where the 5,7-dimethyl motif is part of the pharmacophore.

Preparation of N-Mesityl Triazolium Salts for Enantioselective NHC Organocatalysis

The Org. Synth. 2010 validated procedure uses 2-mesitylhydrazinium chloride as the key intermediate to construct a chiral N-mesityl-substituted triazolium salt, which upon deprotonation generates an NHC catalyst for asymmetric Stetter reactions and other umpolung transformations [1]. Researchers developing novel NHC catalyst architectures or scaling enantioselective methodologies should procure mesitylhydrazine hydrochloride specifically; alternative arylhydrazines (phenyl, 2,4,6-trichlorophenyl, etc.) produce catalysts with different steric and electronic properties that generally do not replicate the selectivity profile of the mesityl derivative.

Synthesis of Tetrahydrocarbazoles and Carbazoles with Defined Methyl Substitution Patterns

The Fischer reaction of cyclohexanone mesitylhydrazone yields 5,6,8-trimethyl-tetrahydrocarbazole, a distinct constitutional isomer from the product obtained using pseudocumene-derived (2,4,5-trimethyl) hydrazine. This structural precision, documented in the Carlin & Moores 1962 study [1], is critical for natural product total synthesis and materials science applications where the exact position of methyl groups on the carbazole framework determines electronic and photophysical properties. Procurement of mesitylhydrazine specifically—rather than a generic trimethylphenylhydrazine mixture—is essential to control the methylation regiochemistry of the final carbazole.

Pharmaceutical Intermediate Derivatization Leveraging Higher logP

With a logP of 2.67 versus 1.25 for phenylhydrazine, mesitylhydrazine imparts approximately 20–25× greater lipophilicity to its hydrazone and heterocyclic derivatives [1][2]. This property is advantageous in early-stage drug discovery when improving the logD profile of lead compounds, enhancing blood-brain barrier penetration, or facilitating extractive workup of polar intermediates. Pharmaceutical process chemists evaluating arylhydrazine building blocks for late-stage functionalization should consider mesitylhydrazine when the target product profile requires elevated lipophilicity relative to phenylhydrazine-derived analogs.

Technical Documentation Hub

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